2,2,2-trifluoro-1-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone
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Overview
Description
2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a fluorinated organic compound with a complex structure It is characterized by the presence of trifluoromethyl and fluorophenoxy groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution, where a fluorinated phenol reacts with an appropriate leaving group on the indole core.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenoxy groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The indole core plays a crucial role in stabilizing these interactions through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler fluorinated compound used in various chemical syntheses.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated compound with applications in organic synthesis.
Uniqueness
2,2,2-TRIFLUORO-1-{1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its combination of trifluoromethyl, fluorophenoxy, and indole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H13F4NO2 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C18H13F4NO2/c19-14-6-2-4-8-16(14)25-10-9-23-11-13(17(24)18(20,21)22)12-5-1-3-7-15(12)23/h1-8,11H,9-10H2 |
InChI Key |
AGGSRXHWEODWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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